molecular formula C13H8Cl3NO2 B12575056 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide CAS No. 634186-05-3

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide

Cat. No.: B12575056
CAS No.: 634186-05-3
M. Wt: 316.6 g/mol
InChI Key: MCZKTWCKEBXFLO-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is an organic compound with significant applications in various scientific fields. It is characterized by its aromatic structure, which includes chloro and hydroxy functional groups attached to a benzamide core. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,6-dichloroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(2,6-dichlorophenyl)-2-oxo-benzamide.

    Reduction: Formation of 5-chloro-N-(2,6-dichlorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the dichlorophenyl group, resulting in different biological activities.

    2,6-Dichloro-N-(2-hydroxyphenyl)benzamide: Similar structure but with variations in the position of functional groups.

    5-Chloro-N-(2,6-dichlorophenyl)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.

Uniqueness

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

634186-05-3

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

5-chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl3NO2/c14-7-4-5-11(18)8(6-7)13(19)17-12-9(15)2-1-3-10(12)16/h1-6,18H,(H,17,19)

InChI Key

MCZKTWCKEBXFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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